5-Phenyl-1,10-phenanthroline
Overview
Description
5-Phenyl-1,10-phenanthroline is an organic compound with the molecular formula C18H12N2. It is a derivative of 1,10-phenanthroline, where a phenyl group is attached to the fifth position of the phenanthroline ring. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Mechanism of Action
Target of Action
5-Phenyl-1,10-phenanthroline is a heterocyclic organic compound that forms strong complexes with most metal ions . It has been found to interact with Mycobacterium tuberculosis and Flp protein . The Flp protein catalyzes a site-specific recombination reaction between two 47 bp DNA sites without the assistance of any other protein or cofactor .
Mode of Action
The compound is activated in an F420-dependent manner, resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . Interestingly, this compound also killed naturally resistant intracellular bacteria by inducing autophagy in macrophages .
Biochemical Pathways
The compound affects the pathways related to the activation of autophagy in macrophages . This process involves the expression of Atg-3, Atg-7, and Beclin-1 and the conversion of LC3-I to LC3-II .
Pharmacokinetics
It’s known that the compound forms a stable complex with fe (ii) ion called ferroin, which is used as an indicator in fe (ii) salt titrations .
Result of Action
The compound’s action results in the killing of naturally resistant intracellular bacteria by inducing autophagy in macrophages . This suggests that, in addition to a direct mechanism of action against Mycobacterium tuberculosis, this compound also modulates the host machinery to kill intracellular pathogens .
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,10-phenanthroline plays a crucial role in biochemical reactions, primarily due to its ability to form complexes with metal ions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with copper(II) ions, forming stable complexes that can inhibit the activity of certain metalloenzymes . These interactions are often characterized by the coordination of the nitrogen atoms in this compound to the metal center, leading to changes in the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and increasing the production of reactive oxygen species (ROS) . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular outcomes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of complexes with metal ions, which can lead to enzyme inhibition or activation. For example, the complexation of this compound with copper(II) ions can inhibit the activity of superoxide dismutase, an enzyme involved in the detoxification of ROS . This inhibition can result in increased oxidative stress and subsequent cellular damage. Additionally, this compound can bind to DNA, interfering with transcription and replication processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of metal ions . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and cellular damage in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit protective effects by chelating excess metal ions and preventing oxidative damage . At higher doses, this compound can become toxic, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metal ions and enzymes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, the complexation of this compound with copper(II) ions can inhibit the activity of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain . This inhibition can lead to changes in cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects . The targeting of this compound to these compartments can be influenced by post-translational modifications and the presence of targeting signals . For example, the binding of this compound to mitochondrial proteins can lead to the disruption of mitochondrial function and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,10-phenanthroline typically involves the Skraup reaction, where glycerol is dehydrated to form acrolein, which then condenses with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . The phenyl group is introduced through a subsequent Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthroline-5,6-dione derivatives.
Reduction: Reduction reactions can yield dihydrophenanthroline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenanthroline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Phenyl-1,10-phenanthroline has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong chelating properties.
2,2’-Bipyridine: Another bidentate ligand with similar coordination chemistry properties.
Ferroin: A well-known complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness: 5-Phenyl-1,10-phenanthroline is unique due to the presence of the phenyl group, which enhances its hydrophobicity and allows for additional functionalization. This makes it more versatile in forming complexes with a broader range of metal ions and in various applications compared to its parent compound .
Properties
IUPAC Name |
5-phenyl-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-2-6-13(7-3-1)16-12-14-8-4-10-19-17(14)18-15(16)9-5-11-20-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEQHUHZBMUJET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2)C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064127 | |
Record name | 1,10-Phenanthroline, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6153-89-5 | |
Record name | 5-Phenyl-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6153-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-1,10-phenanthroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline, 5-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Phenanthroline, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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